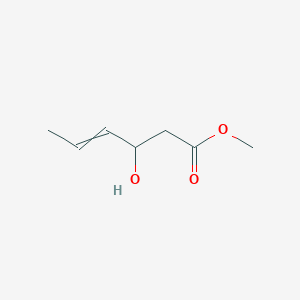

Methyl 3-hydroxyhex-4-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 3-hydroxyhex-4-enoate |

InChI |

InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-4,6,8H,5H2,1-2H3 |

InChI Key |

BTXFAUMOGLPUPB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(CC(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Hydroxyhex 4 Enoate

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing specific stereoisomers of Methyl 3-hydroxyhex-4-enoate. Methodologies employed range from using chiral auxiliaries that introduce a temporary stereocenter to direct the formation of new chiral centers, to enzymatic reactions that offer high selectivity.

A prominent strategy in the asymmetric synthesis of chiral molecules involves the use of a temporary stereocentre, often a chiral auxiliary. This auxiliary is covalently attached to the substrate and directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing derivatives of 3-hydroxyhex-4-enoate, chiral oxazolidinones are frequently employed. rsc.orgrsc.org For instance, an (S)-4-benzyl-substituted oxazolidinone can be acylated and then subjected to a stereoselective aldol (B89426) reaction. rsc.orgrsc.org The steric hindrance and conformational rigidity imposed by the auxiliary guide the approach of the electrophile, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. The final step involves the straightforward cleavage of the auxiliary, often through hydrolysis or alcoholysis, to release the chiral product. rsc.org

Aldol reactions are a powerful tool for C-C bond formation and are central to the synthesis of 3-hydroxy-substituted esters like this compound. By using a chiral auxiliary, the aldol reaction can be rendered highly diastereoselective.

A specific route begins with an N-propionyl oxazolidinone chiral auxiliary. rsc.org This starting material undergoes a boron-mediated soft enolization, for example with 9-borabicyclo[3.3.1]nonyl trifluoromethanesulfonate (B1224126) (9-BBN-OTf) and an amine base like diisopropylethylamine. The resulting boron enolate then reacts with an α,β-unsaturated aldehyde, such as (E)-crotonaldehyde, to yield a syn-aldol adduct. rsc.org This adduct, for example, (S)-4-Benzyl-3-((E)-(2S,3R)-3-hydroxy-2-methyl-hex-4-enoyl)-5,5-dimethyl-oxazolidin-2-one, contains the core structure of the target molecule. rsc.org The subsequent transformation of this aldol product via transesterification directly yields the desired methyl ester. rsc.org

Enantioselective Preparation of Specific Isomers (e.g., (S,E)-Methyl 3-hydroxyhex-4-enoate)

The synthesis of specific enantiomers, such as (S,E)-Methyl 3-hydroxyhex-4-enoate, has been achieved with high fidelity using the aldol-based approach. The final step in this sequence is the cleavage of the chiral auxiliary from the elaborated aldol adduct. This is typically accomplished by transesterification using an alkoxide, such as sodium methoxide (B1231860) in methanol (B129727)/CH₂Cl₂, which attacks the carbonyl group, releasing the methyl ester product and the recoverable chiral auxiliary. rsc.org

The table below summarizes the key transformation of an aldol intermediate to the target (S,E)-isomer.

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-4-Benzyl-3-((E)-(2S,3R)-3-hydroxy-2-methyl-hex-4-enoyl)-5,5-dimethyloxazolidin-2-one | Sodium methoxide (0.5M in methanol) | CH₂Cl₂ | (S,E)-Methyl 3-hydroxyhex-4-enoate | Not explicitly stated for this step, but the precursor was formed in 74% yield over a previous step. | rsc.org |

Alternative enantioselective methods have been developed for isomeric compounds, which highlight the utility of biocatalysis. For example, the asymmetric enzymatic reduction of a precursor keto-ester, methyl 3-oxohex-5-enoate, using ketoreductase enzymes (KREDs) produces the corresponding (S)-hydroxy ester with excellent conversion and enantiomeric excess. mdpi.com

The table below details the results of screening various ketoreductases for the synthesis of an isomeric hydroxy-ester. mdpi.com

| Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

|---|---|---|---|---|

| Kred-A1C | >99 | >99 | S | mdpi.com |

| Kred-A1D | >99 | >99 | S | mdpi.com |

| Kred-B1F | >99 | 94 | S | mdpi.com |

| Kred-101 | >99 | 96 | S | mdpi.com |

| Kred-119 | >99 | >99 | S | mdpi.com |

Control of Stereochemistry in Olefinic Double Bond Formation

The stereochemistry of the carbon-carbon double bond in this compound is a critical feature that must be controlled during synthesis. In the synthetic strategies discussed, this control is typically substrate-dependent, meaning the geometry of the double bond in the final product is determined by the geometry of the starting materials.

For instance, in the aldol-based synthesis of (S,E)-Methyl 3-hydroxyhex-4-enoate, the (E)-configuration of the double bond is established by using (E)-crotonaldehyde as the aldehyde component in the aldol reaction. rsc.org The C=C double bond is not a participant in the reaction, and its stereochemistry is retained throughout the synthetic sequence. This approach provides a reliable method for ensuring the desired (E)- or (Z)-geometry in the final product, provided the corresponding stereoisomer of the unsaturated aldehyde is available.

Stereochemical Investigations of Methyl 3 Hydroxyhex 4 Enoate

Determination of Absolute and Relative Configurations

The assignment of the absolute configuration of a chiral center is a fundamental requirement for understanding its stereochemical properties. For hydroxyl-containing compounds like methyl 3-hydroxyhex-4-enoate, one of the most powerful and widely used techniques is Mosher's ester analysis. umn.edunih.govmatilda.science This method involves the formation of diastereomeric esters by reacting the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edu The resulting diastereomers exhibit distinct signals in their nuclear magnetic resonance (NMR) spectra, and by analyzing the differences in chemical shifts (Δδ), the absolute configuration of the alcohol can be deduced. nih.gov

In a study on the closely related compound, (S)-methyl 3-hydroxyhex-5-enoate, the absolute configuration of the hydroxyl group was successfully determined using this method. mdpi.com The alcohol was esterified with both (R)- and (S)-MTPA to form the corresponding Mosher esters. The ¹H-NMR spectra of these diastereomeric esters were then recorded and compared.

The underlying principle of Mosher's method is that the MTPA moiety adopts a specific conformation in the diastereomeric esters, leading to anisotropic shielding or deshielding effects from its phenyl group on the protons of the original alcohol. stackexchange.com By comparing the chemical shifts of protons on either side of the carbinol center in the two diastereomeric esters, a definitive assignment of the absolute configuration can be made. umn.edustackexchange.com

Table 1: ¹H-NMR Chemical Shift Data for (R)- and (S)-MPA Esters of (S)-Methyl 3-hydroxyhex-5-enoate mdpi.com

| Proton | δ (ppm) for (R)-MPA Ester | δ (ppm) for (S)-MPA Ester | Δδ (δS - δR) |

|---|---|---|---|

| Phenyl-H | 7.40–7.42 (m, 2H), 7.317–7.36 (m, 3H) | 7.40–7.42 (m, 2H), 7.31–7.36 (m, 3H) | N/A |

| H-5 | 5.41–5.49 (m, 1H) | 5.65–5.74 (m, 1H) | + |

| H-3 | 5.30–5.35 (m, 1H) | 5.26–5.35 (m, 1H) | - |

| H-6 | 4.84–4.90 (m, 2H) | 5.05–5.08 (m, 2H) | + |

| OCH₃ (MPA) | 4.72 (s, 1H) | 4.71 (s, 1H) | - |

| OCH₃ (ester) | 3.60 (s, 3H) | 3.39 (s, 3H) | - |

| OCH₃ (MPA) | 3.41 (s, 3H) | 3.37 (s, 3H) | - |

| H-2 | 2.52–2.62 (m, 2H) | 2.44–2.50 (m, 2H) | - |

| H-4 | 2.218–2.223 (m, 2H) | 2.37–2.41 (m, 2H) | + |

Note: This data is for the analogous compound Methyl 3-hydroxyhex-5-enoate. A positive Δδ value indicates that the protons in the (S)-MPA ester are deshielded relative to the (R)-MPA ester, while a negative value indicates shielding.

The relative configuration between the hydroxyl group and the double bond (syn or anti) can often be determined from coupling constants in the ¹H-NMR spectrum of the parent molecule or its derivatives. For the related compound β-acetoxy-δ-methylvalerolactone, the relative cis and trans configurations of the substituents on the lactone ring were distinguished by their different ¹H-NMR chemical shifts and J-coupling constants. rsc.org Similar principles can be applied to acyclic systems like this compound. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, helping to establish their relative spatial arrangement. acs.org

Stereodivergent Synthesis Strategies

The ability to selectively synthesize all possible stereoisomers of a chiral molecule is a significant challenge in organic synthesis. Stereodivergent synthesis aims to achieve this by employing strategies that, from a common starting material or a single set of reagents, can generate any desired stereoisomer.

One powerful approach to stereodivergent synthesis is the use of biocatalysis. For instance, a cascade reaction involving alcohol dehydrogenases and ene-reductases has been successfully employed for the stereodivergent synthesis of the four stereoisomers of 4-methyl-3-heptanol. researchgate.net This strategy relies on the high stereoselectivity of different enzymes to control the configuration of the newly formed chiral centers. A similar enzymatic cascade could potentially be developed for this compound, using a suitable keto-ester precursor.

Another common strategy involves the chromatographic separation of diastereomers followed by stereochemical inversion. A stereodivergent synthesis of the four stereoisomers of diethyl 4-hydroxyphosphopipecolate was achieved starting from a single chiral precursor. thieme-connect.de The key steps involved the initial formation of a pair of diastereomers, their separation by column chromatography, and subsequent epimerization of the hydroxyl group in each separated diastereomer via an oxidation-reduction sequence to generate the remaining two stereoisomers. thieme-connect.de This methodology could be adapted for this compound.

Table 2: Potential Stereodivergent Synthesis Scheme for this compound Stereoisomers

| Entry | Precursor | Reagent/Method | Product Stereoisomers |

|---|---|---|---|

| 1 | Methyl 3-oxohex-4-enoate | Chiral reducing agent (e.g., (R)-CBS) | (R)-Methyl 3-hydroxyhex-4-enoate |

| 2 | Methyl 3-oxohex-4-enoate | Chiral reducing agent (e.g., (S)-CBS) | (S)-Methyl 3-hydroxyhex-4-enoate |

| 3 | Racemic this compound | Kinetic resolution (e.g., lipase-catalyzed acylation) | Enantiomerically enriched (R)- and (S)-isomers |

| 4 | (R)-Methyl 3-hydroxyhex-4-enoate | Mitsunobu inversion | (S)-Methyl 3-hydroxyhex-4-enoate |

This table outlines a hypothetical, yet plausible, stereodivergent approach based on established synthetic methodologies.

The choice of the double bond geometry (E or Z) in the starting material or its introduction during the synthesis is also crucial for obtaining the desired diastereomer. For example, the Ireland-Claisen rearrangement can be used to stereoselectively form carbon-carbon bonds with control over the stereochemistry of the resulting product, and the choice of reaction conditions can influence the transition state, leading to different diastereomers. acs.org

Chemical Reactivity and Transformations of Methyl 3 Hydroxyhex 4 Enoate

Hydrolysis Reactions of the Ester Functionality

The methyl ester group of methyl 3-hydroxyhex-4-enoate can be readily hydrolyzed to the corresponding carboxylic acid, 3-hydroxyhex-4-enoic acid. This transformation is typically achieved under either basic (saponification) or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the most common method for hydrolyzing esters. It involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in an aqueous or mixed aqueous-organic solvent system (e.g., THF/H₂O, MeOH/H₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic ester carbonyl carbon. The reaction is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. A final acidic workup step is required to protonate the carboxylate and yield the neutral 3-hydroxyhex-4-enoic acid. Studies have shown that using LiOH in a THF/water mixture at room temperature provides a clean and high-yielding conversion without affecting the other functional groups.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed under acidic conditions, typically by heating the compound in an aqueous solution containing a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction to completion, a large excess of water is used. This method is generally less preferred than saponification for this substrate, as the acidic conditions and elevated temperatures can potentially promote side reactions, such as dehydration of the secondary alcohol.

The table below summarizes typical conditions for the hydrolysis of the ester functionality.

| Reaction Type | Reagents & Catalyst | Solvent | Typical Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| Base-Catalyzed Saponification | Lithium hydroxide (LiOH) | Tetrahydrofuran (THF) / Water | 0–25 °C, 2–4 hours | 3-hydroxyhex-4-enoic acid | >95% |

| Base-Catalyzed Saponification | Sodium hydroxide (NaOH) | Methanol (B129727) (MeOH) / Water | 25 °C, 3–6 hours | 3-hydroxyhex-4-enoic acid | 90–95% |

| Acid-Catalyzed Hydrolysis | Sulfuric acid (H₂SO₄) | Water / Dioxane | 80–100 °C, 12–24 hours | 3-hydroxyhex-4-enoic acid | 60–75% |

Reactions Involving the Unsaturated Alkenyl Moiety

The C4-C5 double bond provides another site for reactivity, allowing for transformations such as reduction, epoxidation, and dihydroxylation. These reactions are often highly chemoselective.

Hydrogenation: The alkene can be selectively reduced to an alkane without affecting the ester or hydroxyl groups. Catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst at atmospheric pressure is a standard and efficient method. This reaction converts this compound into methyl 3-hydroxyhexanoate, saturating the carbon chain. The reaction is typically clean, high-yielding, and proceeds under mild conditions.

Epoxidation: The double bond can be converted into an epoxide by treatment with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). This reaction yields methyl 4,5-epoxy-3-hydroxyhexanoate. Due to the presence of the C3 stereocenter, this reaction can proceed with diastereoselectivity. The hydroxyl group can direct the epoxidation to one face of the alkene via hydrogen bonding with the peroxy acid, leading to a specific stereoisomer of the epoxide product.

Dihydroxylation: The alkene can undergo dihydroxylation to form a vicinal diol. A Sharpless asymmetric dihydroxylation using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) can be employed. This reaction results in the syn-addition of two hydroxyl groups across the double bond, producing methyl 3,4,5-trihydroxyhexanoate. The use of chiral ligands (e.g., (DHQ)₂PHAL) in the Sharpless protocol can induce high levels of enantioselectivity, making it a powerful tool for creating stereochemically rich molecules.

| Reaction Type | Primary Reagents | Key Features | Product |

|---|---|---|---|

| Hydrogenation | H₂, Palladium on carbon (Pd/C) | Chemoselective reduction of C=C bond | Methyl 3-hydroxyhexanoate |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Forms an epoxide; can be diastereoselective | Methyl 4,5-epoxy-3-hydroxyhexanoate |

| syn-Dihydroxylation | Osmium tetroxide (OsO₄), N-Methylmorpholine N-oxide (NMO) | Adds two hydroxyl groups across the C=C bond | Methyl 3,4,5-trihydroxyhexanoate |

Table of Mentioned Chemical Compounds

| Chemical Name | Abbreviation / Common Name |

| This compound | - |

| 3-hydroxyhex-4-enoic acid | - |

| Sodium hydroxide | NaOH |

| Lithium hydroxide | LiOH |

| Sulfuric acid | H₂SO₄ |

| Methyl 3-oxohex-4-enoate | - |

| Dess-Martin periodinane | DMP |

| Methyl 3-acetoxyhex-4-enoate | - |

| Acetic anhydride | Ac₂O |

| Pyridine | - |

| 4-Dimethylaminopyridine | DMAP |

| Methyl 3-((tert-butyldimethylsilyl)oxy)hex-4-enoate | - |

| tert-Butyldimethylsilyl chloride | TBDMSCl |

| Imidazole | - |

| Methyl 3-hydroxyhexanoate | - |

| Hydrogen | H₂ |

| Palladium on carbon | Pd/C |

| Methyl 4,5-epoxy-3-hydroxyhexanoate | - |

| meta-Chloroperoxybenzoic acid | m-CPBA |

| Methyl 3,4,5-trihydroxyhexanoate | - |

| Osmium tetroxide | OsO₄ |

| N-Methylmorpholine N-oxide | NMO |

Methyl 3 Hydroxyhex 4 Enoate As a Versatile Synthetic Building Block

Application in the Asymmetric Synthesis of Chiral Cyclopropane-carboxaldehydes

A significant application of methyl 3-hydroxyhex-4-enoate is in the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. A strategic approach involves a three-step reaction sequence: an aldol (B89426) reaction, a cyclopropanation reaction, and finally a retro-aldol reaction. rsc.org

In this methodology, the initial step is an aldol reaction where the boron enolate of a chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, reacts with α,β-unsaturated aldehydes to produce syn-aldol products with high diastereoselectivity. rsc.org The subsequent and crucial step is a directed cyclopropanation of the alkene functionality within these aldol products. The stereochemical outcome of this reaction is controlled by the β-hydroxyl group, which acts as a "temporary" stereocenter, leading to the formation of cyclopropyl-aldols with high diastereomeric excess. rsc.org

The final step involves the cleavage of the cyclopropyl-aldols via a retro-aldol reaction. This is typically achieved by treating the lithium alkoxide of the cyclopropyl-aldol, which results in the destruction of the temporary β-hydroxy stereocenter. This cleavage releases the chiral auxiliary, which can often be recovered, and yields the desired chiral cyclopropane-carboxaldehydes in high enantiomeric excess (ee >95%). rsc.org This method has been successfully applied to the asymmetric synthesis of the natural product cascarillic acid. rsc.org

The synthesis of (S,E)-methyl-3-hydroxyhex-4-enoate itself can be accomplished from the corresponding aldol adduct, for instance, (S)-4-benzyl-3-((S,E)-3-hydroxyhex-4-enoyl)-5,5-dimethyloxazolidin-2-one. Treatment of this aldol adduct with sodium methoxide (B1231860) in dichloromethane (B109758) facilitates the cleavage and formation of the target methyl ester. rsc.org

Table 1: Key Reactions and Intermediates

| Step | Reaction Type | Reactants | Key Intermediate/Product |

| 1 | Aldol Reaction | Boron enolate of a chiral auxiliary, α,β-unsaturated aldehyde | syn-aldol product |

| 2 | Cyclopropanation | syn-aldol product | Cyclopropyl-aldol |

| 3 | Retro-aldol Cleavage | Cyclopropyl-aldol | Chiral cyclopropane-carboxaldehyde |

Potential as a Key Intermediate for Complex Molecular Architectures

The structural features of this compound, namely the hydroxyl group, the ester functionality, and the carbon-carbon double bond, make it a highly versatile intermediate for the synthesis of a wide range of complex molecules. These functional groups offer multiple points for chemical modification, allowing for chain extension, cyclization, and the introduction of further stereocenters.

Its utility has been noted in the synthesis of various natural products and their analogues. For instance, methyl (3R)-3-hydroxyhex-5-enoate, a closely related isomer, has been employed as a starting material in an alternative approach to mevinic acid analogues. acs.org Furthermore, the yeast reduction product, methyl (3R)-3-hydroxyhex-5-enoate, serves as a key starting material in the asymmetric total synthesis of (+)-(4R,6R)-4-hydroxy-6-pentylvalerolactone, a metabolite of Cephalosporium recifei. Dehydration of this lactone leads to the natural product (–)-(6R)-massoialactone. researchgate.net

The alkene moiety in this compound is susceptible to a variety of transformations. For example, carbonylative double cyclization reactions, while not explicitly demonstrated with this exact substrate, represent a powerful strategy for constructing polycyclic systems from unsaturated alcohols. mdpi.com Such methodologies could potentially be applied to derivatives of this compound to generate complex heterocyclic frameworks.

Moreover, the hydroxyl and ester groups can be manipulated to create lactones, which are common motifs in many biologically active natural products. The ability to control the stereochemistry at the hydroxyl-bearing carbon is crucial in these syntheses, and methods like the asymmetric Reformatsky reaction provide a route to stereochemically well-defined 3-hydroxy-4-alkenyl compounds. unimi.it These examples underscore the potential of this compound and its isomers as foundational building blocks for the stereocontrolled synthesis of intricate molecular architectures.

Advanced Analytical Characterization Techniques for Methyl 3 Hydroxyhex 4 Enoate

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidationrsc.orgresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of Methyl 3-hydroxyhex-4-enoate. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C₇H₁₂O₃), the exact mass can be calculated and compared against the experimentally determined value. This comparison serves as a primary method for verifying the molecular formula. HRMS is often coupled with techniques like electrospray ionization (ESI), which is a soft ionization method that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses, such as the loss of a water molecule (H₂O) or a methoxy (B1213986) group (OCH₃). wiley-vch.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural and stereochemical analysis of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H-NMR Spectral Analysis

Proton NMR (¹H-NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound displays characteristic signals for each proton in the molecule.

Key features of the ¹H-NMR spectrum include:

Vinyl Protons: The protons on the double bond (H-4 and H-5) typically appear as complex multiplets in the downfield region (around 5.5-5.9 ppm) due to their distinct chemical environments and coupling to each other and to the adjacent protons.

Methine Proton: The proton attached to the hydroxyl-bearing carbon (H-3) resonates as a multiplet, with its chemical shift influenced by the neighboring vinyl and methylene (B1212753) groups.

Methoxy Protons: The three protons of the methyl ester group (OCH₃) appear as a sharp singlet, typically around 3.7 ppm. mdpi.com

Methylene Protons: The two protons at the C-2 position, adjacent to the carbonyl group, are diastereotopic and appear as a doublet of doublets. mdpi.com

Methyl Protons: The protons of the terminal methyl group (H-6) appear as a doublet due to coupling with the H-5 proton.

Interactive Data Table: ¹H-NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-5 | 5.5 - 5.9 | m | - |

| H-3 | ~4.1 | m | - |

| OCH₃ | ~3.71 | s | - |

| H-2 | ~2.4-2.5 | dd | - |

| CH₃ (C-6) | ~1.7 | d | - |

¹³C-NMR Spectral Analysis

Carbon-13 NMR (¹³C-NMR) provides information on the different carbon environments within the molecule.

Key features of the ¹³C-NMR spectrum include:

Carbonyl Carbon: The ester carbonyl carbon (C-1) is the most deshielded, appearing far downfield (around 173 ppm). mdpi.com

Olefinic Carbons: The two sp²-hybridized carbons of the double bond (C-4 and C-5) resonate in the range of 120-140 ppm. mdpi.com

Hydroxyl-bearing Carbon: The carbon attached to the hydroxyl group (C-3) appears around 67 ppm. mdpi.com

Methoxy Carbon: The carbon of the methyl ester group (OCH₃) is found at approximately 52 ppm. mdpi.com

Methylene Carbon: The carbon at the C-2 position resonates around 41 ppm. mdpi.com

Methyl Carbon: The terminal methyl carbon (C-6) is the most shielded, appearing furthest upfield.

Interactive Data Table: ¹³C-NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~173.2 |

| C-5 | ~133.9 |

| C-4 | ~118.2 |

| C-3 (CH-OH) | ~67.3 |

| OCH₃ | ~51.8 |

| C-2 (CH₂) | ~40.9 |

| C-6 (CH₃) | ~40.4 |

Gas Chromatography (GC) for Purity and Isomeric Composition Assessmentresearchgate.netwiley-vch.de

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound and for separating its potential isomers. libretexts.org In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and affinity for the stationary phase. libretexts.org The separated components are then detected as they exit the column, producing a chromatogram.

The purity of a sample of this compound can be determined by the relative area of its corresponding peak in the chromatogram. libretexts.org Impurities will appear as separate peaks, and their relative abundance can be quantified. GC is also highly effective in separating geometric isomers (E/Z or cis/trans) of the double bond, as well as enantiomers if a chiral stationary phase is used. researchgate.net The choice of column and temperature program is critical for achieving optimal separation. researchgate.net

Interactive Data Table: Typical GC Parameters for this compound Analysis

| Parameter | Value |

| Column Type | Capillary column (e.g., DB-23) researchgate.net |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial temp 50°C, ramp to 220°C |

| Carrier Gas | Helium or Nitrogen |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions that produce or consume this compound. libretexts.orgsigmaaldrich.com It operates on the principle of separating compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). savemyexams.com

Occurrence and Analytical Detection of 3 Hydroxyhex 4 Enoic Acid in Biological Systems

Identification as a Metabolite through Mass Spectral Characteristics in Metabolic Profiling

3-Hydroxyhex-4-enoic acid has been identified as an endogenous metabolite in biological systems. medchemexpress.com Its presence is often detected in metabolic profiling studies of urine, particularly in patients with certain inborn errors of metabolism. researchgate.netoulu.fi In cases of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency, a disorder affecting ketone body synthesis, urine organic acid profiles show the presence of several unusual organic acids, including trans-3-hydroxyhex-4-enoate. researchgate.netnih.gov The identification of this compound is provisionally made based on its mass spectral characteristics. researchgate.net

The detection of 3-hydroxyhex-4-enoic acid and other related metabolites, such as 5-hydroxyhex-2-enoic acid, can serve as markers for defects in ketogenesis. researchgate.netoulu.fi These metabolites are typically found during periods of metabolic decompensation and their levels tend to normalize as the patient's condition improves. researchgate.net The presence of these compounds suggests that when the primary pathway for ketone production is deficient, the metabolism of fatty acids with six or more carbons may be shunted through secondary pathways. researchgate.netoulu.fi

In studies involving HeLa cells, a human cervical adenocarcinoma cell line, trans-3-hydroxyhex-4-enoic acid was identified as one of the intermediary compounds of the mevalonate (B85504) pathway that accumulated after exposure to bacterial cyclodipeptides. researchgate.netfrontiersin.org This identification was based on mass fragmentation profiles. researchgate.netfrontiersin.org

Development and Application of Methodologies for Detection in Biological Matrices (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the detection and quantification of 3-hydroxyhex-4-enoic acid in biological matrices such as urine and cell-free supernatants. researchgate.netnih.gov For GC-MS analysis, organic acids are typically extracted from the biological sample, often using methanol (B129727), and then derivatized to make them volatile. frontiersin.orgnih.gov The methyl ester form, methyl 3-hydroxyhex-4-enoate, is a common derivative used for this purpose.

In one method, samples extracted with methanol are injected into a GC-MS system equipped with a specific column, such as a Zebron ZB-WAXplus column. researchgate.netnih.gov The oven temperature is programmed to run on a gradient to separate the different compounds in the sample. frontiersin.orgnih.gov For instance, a typical program might start at 70°C, hold for a few minutes, and then ramp up to 250°C. frontiersin.orgnih.gov

Identification of the compounds is achieved using the Selected Ion Monitoring (SIM) method, which looks for specific ion fragmentation patterns characteristic of the target molecule. frontiersin.orgnih.gov For the derivative of trans-3-hydroxyhex-4-enoic acid, characteristic mass-to-charge ratios (m/z) in its mass spectrum include 73, 143, 147, 157, and 259. frontiersin.orgnih.gov In a specific GC-MS analysis of metabolites from HeLa cell cultures, trans-3-hydroxyhex-4-enoic acid was detected at a retention time of 12.0 minutes. researchgate.netfrontiersin.org

The table below summarizes the GC-MS parameters used for the detection of trans-3-hydroxyhex-4-enoic acid and other related metabolites.

| Parameter | Value/Description |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Biological Matrices | Urine, Cell-free supernatants |

| Extraction Solvent | Methanol |

| GC Column Example | Zebron ZB-WAXplus (30 m length, 0.25 mm I.D., 0.25 µm film) |

| Injection Mode | Splitless |

| Example Temperature Program | Start at 70°C (3 min), ramp at 10°C/min to 250°C, hold for 8 min |

| Identification Method | Selected Ion Monitoring (SIM) |

| Characteristic m/z for trans-3-hydroxyhex-4-enoic acid derivative | 73, 143, 147, 157, 259 |

| Retention Time Example | 12.0 minutes |

Role as an Intermediary Compound within Endogenous Metabolic Pathways (e.g., Mevalonate Pathway)

3-Hydroxyhex-4-enoic acid has been identified as an intermediary compound in the mevalonate pathway. researchgate.netresearchgate.net The mevalonate pathway is a crucial metabolic route present in eukaryotes, archaea, and some bacteria that begins with acetyl-CoA. wikipedia.org This pathway is responsible for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of biomolecules called isoprenoids, including cholesterol and steroid hormones. wikipedia.org

Research on HeLa cells has shown that exposure to bacterial cyclodipeptides can lead to the accumulation of metabolites from the mevalonate pathway, including trans-3-hydroxyhex-4-enoic acid. researchgate.netfrontiersin.org This suggests a blockage or alteration in the normal flow of this pathway. nih.gov

Furthermore, 3-hydroxyhex-4-enoic acid is involved in the metabolism of fatty acids, particularly under conditions where ketogenesis is impaired. researchgate.netoulu.fi In individuals with HMG-CoA synthase deficiency, the accumulation of this and other related organic acids points to their role in alternative metabolic routes for fatty acids. researchgate.net It is also found as an acylcarnitine, (4E)-3-hydroxyhex-4-enoylcarnitine, which is involved in the transport of acyl groups into the mitochondria for beta-oxidation. avma.org

Future Research Directions and Emerging Avenues

Development of Novel Catalytic and Enantioselective Synthetic Routes

The preparation of enantiomerically pure methyl 3-hydroxyhex-4-enoate is paramount for its application as a chiral synthon. Current methods often rely on the stoichiometric reduction of the corresponding β-keto ester, methyl 3-oxohex-4-enoate, or classical resolution, which can be inefficient. The future of its synthesis lies in the development of sophisticated catalytic systems that offer high efficiency, atom economy, and precise stereochemical control.

Transition Metal Catalysis: A significant research avenue involves the design of novel transition-metal-catalyzed reactions. For instance, asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) of methyl 3-oxohex-4-enoate using well-defined ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes with chiral ligands could provide direct access to either enantiomer of the target alcohol with high enantiomeric excess (ee). Furthermore, exploring catalytic asymmetric allylation of methyl glyoxylate (B1226380) with an appropriate C4 nucleophile represents an alternative and convergent strategy that is currently underexplored for this specific target.

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs), sourced from various microorganisms or engineered for specific substrates, are particularly promising. A future research direction would involve screening KRED libraries for enzymes capable of reducing methyl 3-oxohex-4-enoate with perfect stereoselectivity. The use of co-factor recycling systems would make this process economically viable on a larger scale. Another biocatalytic approach is the enzymatic kinetic resolution of racemic this compound using lipases, which would selectively acylate one enantiomer, allowing for the easy separation of the unreacted enantiopure alcohol and the acylated product.

Organocatalysis: The field of asymmetric organocatalysis presents a metal-free approach to synthesizing the chiral alcohol. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), or chiral amines, like proline derivatives, could potentially catalyze an asymmetric Mukaiyama-type aldol (B89426) reaction between a silyl (B83357) enol ether derived from methyl acetate (B1210297) and crotonaldehyde. Fine-tuning the catalyst structure and reaction conditions would be critical to achieving high yields and enantioselectivities.

| Catalytic System | Proposed Reaction Type | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Chiral Ru/Rh Complexes | Asymmetric (Transfer) Hydrogenation | High turnover numbers, excellent enantioselectivity, direct reduction. | Catalyst sensitivity, cost of precious metals, optimization of ligands. |

| Engineered Ketoreductases (KREDs) | Biocatalytic Reduction | Exceptional enantioselectivity (>99% ee), mild aqueous conditions, biodegradable. | Substrate specificity, development of efficient cofactor regeneration systems. |

| Chiral Phosphoric Acids (CPAs) | Asymmetric Aldol-type Reaction | Metal-free, low toxicity, operational simplicity. | Control of competing pathways, achieving high catalyst loading efficiency. |

Exploration of Expanded Applications in Target-Oriented Synthesis

The strategic placement of functional groups makes this compound an ideal starting material for the stereocontrolled synthesis of complex natural products and other biologically active molecules. Future research should focus on systematically exploring its reactivity to forge key bonds in diverse molecular architectures.

Polyketide and Macrolide Synthesis: The structure of this compound is a quintessential fragment found in numerous polyketide natural products. Future synthetic campaigns could leverage this compound as a versatile C6 chiral building block. For example, the alkene can be subjected to cross-metathesis to elongate the carbon chain, while the hydroxyl group can direct subsequent diastereoselective reactions or serve as a point for glycosylation. Its application in streamlined syntheses of fragments for potent anticancer agents like the epothilones or immunosuppressants like discodermolide represents a major area for exploration.

Medicinal Chemistry and Drug Discovery: Beyond natural products, the compound is a valuable scaffold for generating libraries of novel small molecules for drug discovery. The alkene can be transformed via ozonolysis, epoxidation, or dihydroxylation to introduce new functional groups and stereocenters. The hydroxyl and ester moieties provide handles for derivatization through etherification, esterification, and amidation. This modular approach allows for the rapid generation of molecular diversity, creating compounds to be screened against various therapeutic targets.

Agrochemicals and Pheromones: Many insect pheromones, such as eldanolide, and plant-derived signaling molecules contain γ-vinyl-γ-butyrolactone motifs. This compound is an ideal precursor to this structural class via intramolecular cyclization reactions. Future research could focus on developing efficient cyclization protocols and applying this strategy to the synthesis of novel, biodegradable agrochemicals or species-specific insect attractants for integrated pest management.

| Target Molecular Class | Key Synthetic Transformation | Potential Example Target/Fragment | Research Impact |

|---|---|---|---|

| Macrolide Antibiotics | Olefin Cross-Metathesis | C9-C14 fragment of Epothilones | Streamlining synthesis of complex anticancer agents. |

| Insect Pheromones | Iodolactonization / Cyclization | Eldanolide | Developing sustainable and selective pest control agents. |

| Novel Heterocycles | Sharpless Asymmetric Dihydroxylation | Chiral Tetrahydrofuran Derivatives | Generating novel scaffolds for medicinal chemistry libraries. |

Advanced Spectroscopic Characterization for Deeper Structural and Conformational Insights

While standard spectroscopic data (¹H NMR, ¹³C NMR, IR) exist for this compound, a deeper, more nuanced understanding of its three-dimensional structure and conformational dynamics is essential for predicting and controlling its reactivity in stereoselective transformations.

Advanced NMR Spectroscopy: Future studies should employ advanced, multi-dimensional NMR techniques. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) experiments can reveal through-space correlations between protons, providing critical data on the preferred solution-state conformation and the relative orientation of the substituents along the C-C single bonds. This information is invaluable for building computational models that can predict the facial selectivity of reactions at the alkene or hydroxyl group.

Chiroptical Spectroscopy and Computational Synergy: The unambiguous assignment of absolute configuration is crucial. While often inferred from the synthesis, direct confirmation can be achieved using chiroptical methods. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that measure the differential absorption of left and right circularly polarized light. A key research direction is to couple experimental VCD and ECD spectra with high-level quantum chemical calculations, specifically Density Functional Theory (DFT). By calculating the theoretical spectra for both the (R) and (S) enantiomers and comparing them to the experimental spectrum, the absolute configuration can be determined unequivocally without the need for crystallization or chemical derivatization.

Computational Modeling: DFT calculations can extend far beyond spectral prediction. Future research should involve comprehensive computational studies to map the molecule's conformational potential energy surface, identifying all low-energy conformers and the barriers to their interconversion. This provides a dynamic picture of the molecule in solution. Furthermore, modeling the transition states of key reactions involving this compound can provide fundamental insights into the origins of stereoselectivity, guiding the rational design of new catalysts and reagents.

| Technique | Primary Information Gained | Research Impact |

|---|---|---|

| NOESY/ROESY NMR | Solution-state 3D structure; preferred conformers. | Rationalizes and predicts diastereoselectivity in subsequent reactions. |

| Vibrational Circular Dichroism (VCD) | Unambiguous assignment of absolute configuration (R/S). | Provides non-destructive, definitive proof of stereochemistry. |

| Density Functional Theory (DFT) Modeling | Conformational energy landscape; theoretical spectra; transition state analysis. | Offers a predictive framework for reactivity and spectroscopic properties. |

Q & A

Q. What are the most reliable synthetic routes for Methyl 3-hydroxyhex-4-enoate, and how can their efficiency be quantified?

- Methodological Answer : Synthetic routes typically involve esterification of 3-hydroxyhex-4-enoic acid with methanol under acidic catalysis. Protecting groups (e.g., silyl ethers) may be used to prevent side reactions at the hydroxyl group. Efficiency is quantified via:

- Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .

- Purity Assessment : Post-synthesis purification via column chromatography, followed by NMR analysis to confirm structural integrity (e.g., H NMR for olefinic proton signals at δ 5.3–5.8 ppm) .

- Data Table :

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid-catalyzed esterification | HSO | 65–75 | ≥95% |

| Enzymatic esterification | Lipase | 50–60 | ≥90% |

Q. How to characterize the stereochemistry and crystal structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for graphical representation of the asymmetric unit . Validate the structure using CIF checks (e.g., R-factor, residual density) .

- Hydrogen Bonding Analysis : Apply graph set analysis to identify motifs (e.g., intramolecular O–H···O interactions) using software like Mercury .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for hydrogen bonding patterns?

- Methodological Answer :

- Step 1 : Perform high-resolution X-ray crystallography to determine precise bond lengths and angles .

- Step 2 : Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to assess intramolecular vs. intermolecular interactions .

- Step 3 : Use graph set analysis to classify hydrogen-bonding networks (e.g., motifs) and identify discrepancies .

Q. What methodologies are effective in analyzing the stability and degradation pathways of this compound under varying conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via:

- HPLC-MS : Identify degradation products (e.g., hydrolysis to 3-hydroxyhex-4-enoic acid) .

- Kinetic Modeling : Calculate degradation rate constants () using Arrhenius plots .

- Safety Protocols : Follow GHS guidelines for handling hygroscopic or light-sensitive compounds, including glovebox use and UV-protected glassware .

Q. How to design experiments to study the compound’s role in supramolecular assemblies or catalytic systems?

- Methodological Answer :

- Co-crystallization : Screen with potential coformers (e.g., carboxylic acids) to study packing motifs .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of assemblies .

- Spectroscopic Probes : Use CP/MAS NMR to study solid-state interactions .

Data Interpretation and Validation

Q. How to address discrepancies in spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodological Answer :

- Cross-Validation : Compare - HSQC NMR to confirm assignments of olefinic and hydroxyl protons .

- Computational IR Simulation : Use Gaussian to simulate vibrational modes and match experimental peaks (e.g., C=O stretch at 1720–1740 cm) .

Q. What strategies optimize reaction conditions for enantioselective synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.